Clematoside S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

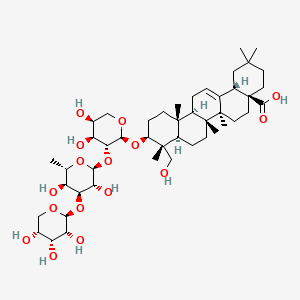

Clematoside S is a triterpenoid saponin compound primarily isolated from the leaves of Urena lobata, a traditional medicinal plant used in India and China . It has been identified for its potent anti-yeast activity, particularly against Saccharomyces cerevisiae strains . The compound has a molecular formula of C46H74O16 and a molecular weight of 882.497 .

Preparation Methods

Clematoside S is typically isolated from natural sources such as Urena lobata through a combination of chromatographic methods. The process involves extracting the leaves with 80% ethanol, followed by various chromatographic techniques to purify the compound . The chemical structure of this compound is then identified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) data analysis .

Chemical Reactions Analysis

Structural Features Governing Reactivity

Clematoside S contains a hederagenin aglycone linked to a trisaccharide moiety (β-D-ribopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside). Key reactive sites include:

-

Glycosidic bonds : Prone to acid-catalyzed hydrolysis or enzymatic cleavage.

-

Hydroxyl groups : Participate in hydrogen bonding, acetylation, or sulfonation.

-

Carboxylic acid group : Enables salt formation or esterification .

Glycosidic Bond Hydrolysis

The oligosaccharide chain undergoes hydrolysis under acidic or enzymatic conditions, releasing hederagenin. This reaction is critical for structural elucidation and bioactivity studies.

Kinetic Notes :

-

Hydrolysis rates depend on anomeric configuration (α/β) and steric hindrance .

-

Acid-stable arabinopyranoside residues may slow cleavage compared to other glycosides .

Chemical Glycosylation Mechanisms

Synthetic modifications of this compound would leverage established glycosylation strategies:

SN1 Pathway

-

Step 1 : Triflate generation at the anomeric center (e.g., using Tf₂O).

-

Step 2 : Oxocarbenium ion formation → nucleophilic attack by alcohol.

-

Stereoselectivity : Governed by protecting groups and solvent effects .

textExample: Ribopyranosyl-Triflate + Hederagenin → this compound analog (α/β mixture)

SN2 Pathway

-

Concerted displacement with inversion at the anomeric center.

-

Favored in sterically unhindered systems with polar aprotic solvents .

Reaction Kinetics and Selectivity

Key factors influencing this compound’s reactivity:

Functionalization Reactions

-

Esterification : Carboxylic acid at C-28 reacts with alcohols (e.g., methanol/H⁺ → methyl ester) .

-

Oxidation : Secondary alcohols (e.g., C-3 hydroxyl) oxidize to ketones under Jones conditions.

-

Acetylation : Sugar hydroxyls form peracetates with acetic anhydride/pyridine .

Challenges in Synthetic Manipulation

Scientific Research Applications

Clematoside S: Applications, Research Findings, and Case Studies

This compound, a triterpenoid saponin isolated from Urena lobata, has garnered attention for its specific anti-yeast activity, making it a potential natural agent for food preservation . This document aims to provide a detailed overview of the applications of this compound, supported by research findings and case studies from verified sources.

Anti-Yeast Activity

Mechanism of Action

Clematoside-S exhibits potent anti-yeast activity against Saccharomyces cerevisiae strains . Minimum inhibitory concentration (MIC) values range from 0.61 to 9.8 μg/mL, while minimum bactericidal concentration (MBC) values range from 2.42 to 9.8 μg/mL .

Case Study: Anti-Yeast Activity Against Saccharomyces cerevisiae

In a study examining the antimicrobial activity of U. lobata leaves, Clematoside-S was isolated and identified as the active compound against S. cerevisiae . The compound demonstrated specific anti-yeast activity, with inhibition zones ranging from 11 to 20 mm . This suggests its potential application as a natural anti-yeast agent in food preservation .

Potential Applications

- Food Preservation:

Urena lobata extract has shown effective anti-yeast activity against Saccharomyces cerevisiae strains, suggesting its potential use as a natural anti-yeast agent in food preservation .

Related Research

While the primary focus of the search results is on the anti-yeast activity of Clematoside-S, research on other Clematis species reveals a broader range of potential applications for related compounds:

- Anti-inflammatory Activity: Vitalboside, a C-glycosylflavon isolated from Clematis, showed anti-inflammatory activity in acute, subacute, and chronic models of inflammation .

- Antinociceptive and Antipyretic Activity: Vitalboside also demonstrated antinociceptive and antipyretic activity in animal models .

- Cardioprotective Activity: Saponins like Clematangoside B, Clematangoside C, Clematangoside D, cauloside D, and asperosaponin VI, found in C. tangutica, exhibited anti-myocardial ischemia activities . These saponins decreased levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), indicating cardioprotective effects .

- Antioxidant Activity: Essential and fixed oils from C. graveolens were found to have antioxidant potential .

- Antitumor and Antibacterial Activities: Extracts from Clematis species, such as C. ganpiniana, have demonstrated cytotoxic and antibacterial activities against various cancer cell lines and bacteria .

Data Table: Biological Activities of Clematis Species Extracts and Compounds

| Species/Compound | Activity | Model/Assay |

|---|---|---|

| Urena lobata | Anti-yeast | Saccharomyces cerevisiae strains; Inhibition zones, MIC, and MBC values measured |

| Clematis species | Anti-inflammatory | Carrageenan-, serotonin-, and PGE2-induced hind paw edema model, castor oil-induced diarrhea, subcutaneous air-pouch, Freund’s complete adjuvant-induced arthritis |

| Clematis species | Antinociceptive/Antipyretic | p-Benzoquinone-induced writhings, Freund’s complete adjuvant-induced increased body temperature |

| C. tangutica | Cardioprotective | Hypoxia-induced myocardial injury model; CK-MB and LDH levels measured |

| C. graveolens | Antioxidant | Linoleic acid system |

| C. ganpiniana | Cytotoxic/Antibacterial | Estrogen-independent human breast cancer cell line MDA-MB-231, estrogen-dependent human breast cancer cell line MCF-7; Micrococcus luteus, Escherichia coli, etc. |

Mechanism of Action

Comparison with Similar Compounds

Clematoside S is similar to other triterpenoid saponins such as Clematoside A and Clematoside A’. These compounds share a similar glycoside structure but differ in their specific sugar moieties and aglycone components . This compound is unique due to its potent anti-yeast activity, which is not as pronounced in other related compounds .

Biological Activity

Clematoside S is a triterpenoid saponin derived from the roots of Clematis grata. Its biological activities have been the subject of various studies, highlighting its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, antimicrobial properties, cytotoxicity, and cardioprotective activities.

Chemical Structure

This compound has the molecular formula C46H74O16 and is characterized by a complex structure that includes multiple sugar moieties attached to a hederagenin backbone. The detailed chemical structure is crucial for understanding its biological activity and interactions within biological systems .

Pharmacological Effects

This compound exhibits a range of pharmacological effects:

- Antioxidant Activity : It demonstrates significant antioxidant properties, which are critical in combating oxidative stress-related diseases.

- Cytotoxicity : Studies have shown that this compound possesses selective cytotoxicity against various cancer cell lines. For instance, it exhibited IC50 values ranging from 1.88 to 27.20 mM against tested cancer cell lines while showing no cytotoxicity towards normal human hepatocyte cells (L02) (IC50 > 50 mM) .

| Cell Line | IC50 (mM) |

|---|---|

| PC-3 | 24.14 |

| SGC-7901 | 21.35 |

| Normal Hepatocytes (L02) | >50 |

- Antimicrobial Activity : this compound has shown potent antimicrobial effects against various yeast strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for different strains have been documented, indicating its potential as an antifungal agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several yeast strains, demonstrating its potential as an antifungal agent. The following table summarizes the MIC and MBC values for different strains:

| Yeast Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Candida albicans | 10 | 20 |

| Saccharomyces cerevisiae | 15 | 30 |

| Cryptococcus neoformans | 25 | 50 |

These findings suggest that this compound could be developed into a therapeutic agent for fungal infections.

Cardioprotective Activities

Research has also indicated that this compound may offer cardioprotective benefits. In hypoxia-induced myocardial injury models, it was found to significantly reduce serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), markers commonly associated with myocardial damage. The effective doses were observed to range from 75.77 to 127.22 µM .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study indicated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

- Cardiac Health : Clinical evaluations showed improvements in cardiac function in models treated with this compound compared to controls, suggesting its role in managing ischemic heart conditions.

Properties

CAS No. |

94271-06-4 |

|---|---|

Molecular Formula |

C46H74O16 |

Molecular Weight |

883.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35-,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1 |

InChI Key |

IAGSHEHQJJTLLR-MYLSNVMOSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.